Fmoc-alpha-methyl-DL-leucine
Overview
Description
Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-leucine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.
Mechanism of Action
Biochemical Pathways
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
The action of Fmoc-alpha-methyl-DL-leucine is influenced by the environment in which peptide synthesis occurs. Factors such as the presence of a base for Fmoc group removal and the use of organic solvents can impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-DL-leucine typically involves the reaction of alpha-methyl-DL-leucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The Fmoc group is introduced to protect the amino group, facilitating subsequent peptide synthesis steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-DL-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which facilitates the subsequent coupling of amino acids in peptide synthesis.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential intermediates in the synthesis of larger peptides and proteins.
Scientific Research Applications
Fmoc-alpha-methyl-DL-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing researchers to study protein structure and function.
Drug Development: The compound is used in the development of peptide-based therapeutics, including antibiotics and anticancer agents.
Biomaterials: This compound is used in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-alpha-methyl-L-leucine
- Fmoc-alpha-methyl-D-leucine
- Fmoc-alpha-methyl-DL-phenylalanine
Uniqueness
Fmoc-alpha-methyl-DL-leucine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .
By understanding the properties and applications of this compound, researchers can leverage this compound to advance various scientific and industrial fields
Biological Activity
Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of amino acids, allowing for efficient peptide assembly. The compound's structure can be represented as follows:
The biological activity of this compound is primarily linked to its role as a selective modulator of various biochemical pathways. Recent studies have indicated that it exhibits modulation effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in lipid metabolism and insulin sensitivity.
Table 1: Biological Activities of this compound
Case Studies
- Insulin Sensitivity Improvement : In a study involving db/db mice, this compound was shown to enhance insulin sensitivity significantly. This effect was attributed to its ability to activate PPARγ, leading to improved glucose metabolism without the adverse effects typically associated with PPARγ activation, such as increased fat accumulation .
- Comparative Efficacy : When compared to other known PPARγ agonists, such as rosiglitazone, this compound demonstrated similar maximal efficacy but with reduced potency. This suggests a potential for developing therapeutics with fewer side effects while maintaining efficacy in treating metabolic disorders .
Implications for Therapeutic Use
The modulation of PPARγ by this compound presents opportunities for therapeutic interventions in conditions such as type 2 diabetes and obesity. Its unique profile could allow for the development of drugs that target metabolic pathways more selectively, minimizing side effects associated with broader-acting agents.
Table 2: Potential Therapeutic Applications
Condition | Mechanism of Action | Potential Benefit |
---|---|---|
Type 2 Diabetes | PPARγ activation enhancing insulin sensitivity | Improved glycemic control |
Obesity | Reduced adipogenic effects while maintaining efficacy | Lower risk of weight gain |
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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